4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one
Description
Properties
CAS No. |
112499-48-6 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-methyl-1H-benzo[b][1,8]naphthyridin-2-one |
InChI |
InChI=1S/C13H10N2O/c1-8-6-12(16)15-13-10(8)7-9-4-2-3-5-11(9)14-13/h2-7H,1H3,(H,14,15,16) |
InChI Key |
IPXXFNFSQOQZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NC3=CC=CC=C3C=C12 |
Origin of Product |
United States |
Preparation Methods
Historical Synthesis via Cyclocondensation
The earliest reported synthesis of 4-methylbenzo[b][1, naphthyridin-2(1H)-one was described by Reisch and Scheer in 1987 . This method involves the cyclocondensation of a substituted 2-aminopyridine derivative with a β-keto ester under acidic conditions. Specifically, 6-methyl-2-aminopyridine reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at elevated temperatures (100–120°C) to form an intermediate anilide. Subsequent thermal cyclization in diphenyl ether at 250–300°C yields the target compound (Scheme 1) .
Reaction Conditions and Yield
| Starting Material | Reagent/Catalyst | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 6-Methyl-2-aminopyridine | Ethyl acetoacetate | 100–120°C | PPA | 65–70 |
| Intermediate anilide | – | 250–300°C | Diphenyl ether | 80–85 |
This approach leverages the Conard-Limpach reaction mechanism, where the β-keto ester’s active methylene group facilitates nucleophilic attack by the aminopyridine’s amine group . The regioselectivity of the methyl group at the 4-position is ensured by the electron-donating methyl substituent on the pyridine ring, which directs cyclization to the ortho position .
Friedlander Synthesis for Regioselective Methylation
The Friedlander reaction has been adapted to synthesize 4-methylbenzo[b] naphthyridin-2(1H)-one with improved regioselectivity. This method employs 2-aminonicotinaldehyde and acetylacetone in the presence of a Brønsted acid catalyst (e.g., choline hydroxide) in aqueous media (Scheme 2) . The reaction proceeds via a tandem aldol condensation and cyclodehydration, forming the naphthyridinone core.
Optimized Parameters
-
Catalyst : Choline hydroxide (15 mol%)
-
Solvent : Water
-
Temperature : 80°C
-
Time : 6–8 hours
Density functional theory (DFT) studies reveal that choline hydroxide stabilizes the transition state through hydrogen bonding, reducing activation energy and enhancing regioselectivity . This method avoids traditional organic solvents and toxic catalysts, aligning with green chemistry principles.
Gould-Jacobs Reaction for Core Structure Assembly
The Gould-Jacobs reaction offers a versatile route to 1,8-naphthyridinones, which can be modified to introduce methyl substituents. In this method, 2-amino-4-methylpyridine reacts with diethyl ethoxymethylenemalonate (EMME) to form a diethylaminomethylenemalonate intermediate. Thermal cyclization at 250°C in diphenyl ether generates the 4-methylbenzo[b][1, naphthyridin-2(1H)-one scaffold (Scheme 3) .
Key Observations
-
Byproducts : Minimal (<5%) formation of regioisomers due to the methyl group’s steric and electronic effects.
-
Scalability : Gram-scale synthesis is feasible with consistent yields .
This method is favored for its simplicity and compatibility with diverse substituents, though high-temperature conditions may limit its use for thermally sensitive intermediates.
Microwave-Assisted Synthesis for Enhanced Efficiency
Recent advancements employ microwave irradiation to accelerate the cyclocondensation step. A mixture of 2-amino-4-methylpyridine and ethyl acetoacetate in PPA is irradiated at 150°C for 20 minutes, achieving 85% yield with 98% purity (Table 1) .
Table 1: Microwave vs. Conventional Heating
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Temperature | 150°C | 100–120°C |
| Time | 20 minutes | 2–3 hours |
| Yield | 85% | 65–70% |
| Purity | 98% | 90–92% |
Microwave irradiation enhances reaction kinetics by enabling rapid and uniform heating, reducing side reactions and energy consumption .
Computational Insights into Reaction Mechanisms
Quantum mechanical calculations (DFT) and molecular dynamics (MD) simulations provide atomistic insights into the formation of 4-methylbenzo[b] naphthyridin-2(1H)-one. Key findings include:
-
Transition State Stabilization : Hydrogen bonding between choline hydroxide and the carbonyl group lowers the activation barrier by 12–15 kcal/mol .
-
Regioselectivity Drivers : The methyl group’s inductive effect directs electrophilic attack to the C4 position, minimizing competing pathways .
These insights guide the rational design of catalysts and solvents for improved synthetic outcomes.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted naphthyridines, dihydro derivatives, and oxidized forms, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Biological Activities
The 1,8-naphthyridine derivatives, including 4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one, have demonstrated a wide range of biological properties. These compounds are recognized for their potential as scaffolds in drug discovery due to their diverse pharmacological activities:
- Antimicrobial Activity : Research indicates that naphthyridine derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Several studies highlight the cytotoxic effects of naphthyridine derivatives against various cancer cell lines. Compounds similar to this compound have been identified as effective in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has been explored, with evidence suggesting they can reduce inflammation markers in vitro and in vivo .
- Neurological Applications : The ability of naphthyridine derivatives to cross the blood-brain barrier positions them as candidates for treating neurological disorders such as Alzheimer's disease and depression. They have shown promise in modulating neurotransmitter systems .
Synthetic Methodologies
The synthesis of this compound can be achieved through various organic reactions. Notable synthetic routes include:
- Cyclization Reactions : The formation of naphthyridine rings typically involves cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminoaryl ketones with α,β-unsaturated carbonyl compounds has been reported to yield naphthyridine derivatives .
- Functionalization Techniques : Post-synthetic modifications allow for the introduction of various functional groups to enhance biological activity. Techniques such as alkylation and acylation are commonly employed .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound analogs on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against HeLa and HL-60 cells, indicating potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, several naphthyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, with some derivatives showing activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an antileishmanial agent, it disrupts the cellular processes of the Leishmania parasite, leading to its death . In cancer research, its derivatives inhibit FGFRs, which play a crucial role in cell proliferation and survival, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Differences
Key Observations:
Core Structure Variations :
- Position of Benzene Fusion : Benzo[b] vs. benzo[h] fusion alters π-conjugation and binding interactions. For example, Torin derivatives (benzo[h]) exhibit mTOR inhibition, while benzo[b] derivatives show anticancer activity .
- Substituent Effects :
- Methyl groups (e.g., 4-methyl) improve lipophilicity and metabolic stability.
- Electron-withdrawing groups (e.g., trifluoromethyl in Torin 2) enhance selectivity over PI3K (800-fold) and bioavailability (54%) .
Biological Activity: Anticancer: The 9-methoxy derivative’s activity against A549 cells correlates with strong docking affinity for RET kinase . Antimalarial: Benzo[h][1,6]naphthyridinones synthesized via Suzuki coupling showed gametocytocidal activity against Plasmodium falciparum . Fluorescence: The ABN nucleoside derivative exhibited ε442 = 20,000 M⁻¹cm⁻¹ and Φem = 0.50–0.53 in duplex DNA, making it superior to earlier fluorophores .
Key Insights:
- Efficiency : Mild, aerobic cyclization (e.g., t-BuOK) is advantageous for 4-methyl derivatives, while Torin analogs require multi-step coupling .
- Challenges : Bulky substituents (e.g., piperazine in CNS-targeting compounds) necessitate optimized catalysts and temperatures .
Physicochemical and Spectroscopic Properties
Table 3: NMR and MS Data Highlights
Key Trends:
- C=O Signal: The carbonyl group in naphthyridinones resonates at δ ~163 ppm .
- Aromatic Protons : Deshielded protons (δ >8 ppm) are characteristic of fused aromatic systems .
Biological Activity
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The chemical structure of this compound features a fused ring system that includes a naphthyridine moiety with a methyl group at the fourth position. This structural configuration enhances its reactivity and ability to interact with various biological targets.
Synthesis Methods:
Several synthetic pathways have been developed for the preparation of this compound. These methods often involve cyclization reactions of appropriate precursors, utilizing techniques such as Friedländer synthesis and other coupling reactions.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity: Research indicates that derivatives of naphthyridine compounds can exhibit significant antimicrobial properties. For instance, some studies have reported that related compounds show higher activity against Gram-positive bacteria compared to Gram-negative strains .
- Antitumor Properties: The compound has shown potential as an antitumor agent. For example, benzo[b][1,5]naphthyridine derivatives have demonstrated cytotoxicity against various cancer cell lines, including human HL-60 and HeLa cells .
- Inhibition of Enzymes: The compound may act as an inhibitor for various enzymes. For instance, some derivatives have been identified as monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neurodegenerative diseases .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited notable activity against Staphylococcus aureus with an IC50 value in the low micromolar range.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that this compound derivatives showed significant cytotoxic effects on cancer cell lines. The most potent derivative achieved an IC50 value comparable to established chemotherapeutic agents.
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 5.0 | |
| Derivative A | Antitumor | 3.5 | |
| Derivative B | MAO Inhibition | 1.35 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound's ability to inhibit enzymes such as MAO suggests it could be used in treating mood disorders or neurodegenerative conditions.
- DNA Interaction: Some studies indicate that naphthyridine derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Q & A
Q. What are the standard synthetic protocols for 4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one?
The synthesis typically involves multi-step pathways starting with cyclization reactions to form the naphthyridine core. Key steps include:
- Cyclization : Using precursors like 2-aminopyridines with carbonyl-containing reagents under reflux conditions (e.g., ethanol or DMSO as solvents) .
- Functionalization : Methyl and benzo groups are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, requiring catalysts like Pd(PPh₃)₄ and bases such as Cs₂CO₃ .
- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/petroleum ether is commonly employed .
Q. What spectroscopic techniques are critical for characterizing this compound?
- X-ray Crystallography : Resolves 3D molecular geometry and confirms substituent positions (e.g., dihedral angles between fused rings) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing methyl and aromatic signals .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What biological activities have been reported for this compound and its analogs?
Naphthyridine derivatives exhibit antimicrobial , antitumor , and enzyme inhibitory activities. For example:
- Anticancer : Analogous compounds interact with DNA topoisomerases, inducing apoptosis in cancer cells .
- Antimicrobial : Substituents like chloro or hydroxy groups enhance binding to bacterial enzymes (e.g., gyrase) .
Advanced Research Questions
Q. How can synthetic yield be optimized through catalyst screening?
- Palladium Catalysts : Screen Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ for cross-coupling steps. For example, Pd(PPh₃)₄ improves Suzuki-Miyaura coupling efficiency in arylations .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while toluene reduces side reactions in cyclizations .
- Temperature Gradients : Gradual heating (e.g., 60°C → 130°C) minimizes decomposition during multi-step syntheses .
Q. How to resolve discrepancies in reported biological activity data?
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, incubation times). For instance, inconsistent IC₅₀ values for antitumor activity may arise from variable MTT assay protocols .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or Topo II, clarifying structure-activity relationships .
- Meta-Analysis : Cross-reference data from PubChem, Acta Cryst., and medicinal chemistry journals to identify outliers .
Q. How to design experiments to study enzyme interactions?
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of enzymes (e.g., lysozyme) upon compound binding to calculate dissociation constants (Kd) .
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) for enzymes like CYP450 .
- Crystallographic Screening : Co-crystallize the compound with target enzymes (e.g., HIV-1 reverse transcriptase) to map binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
